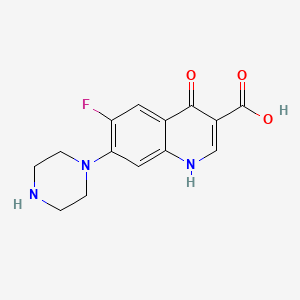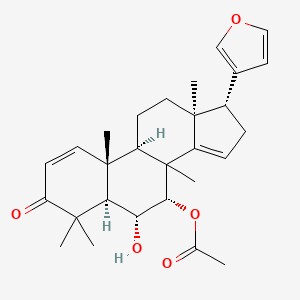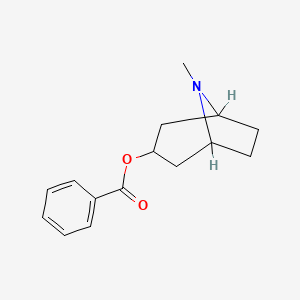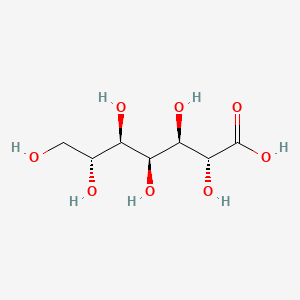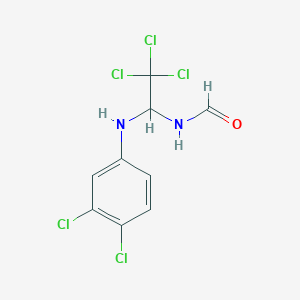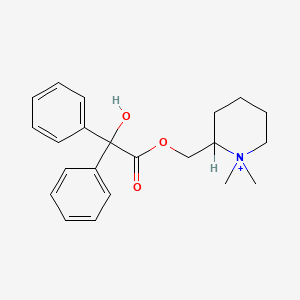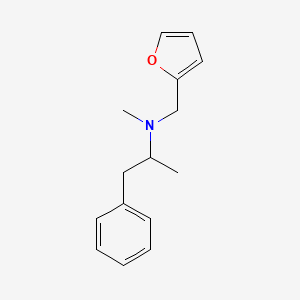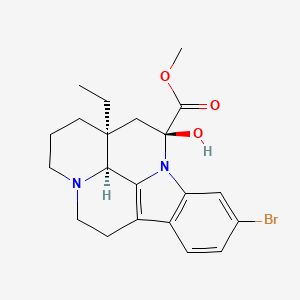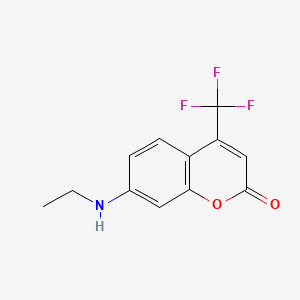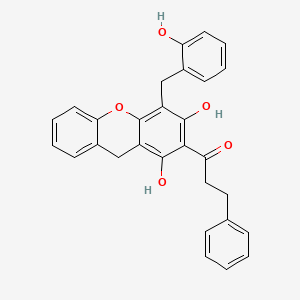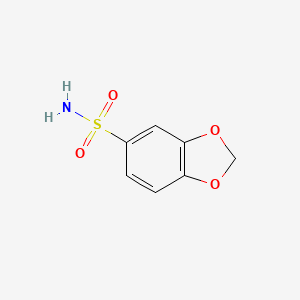
1,3-苯并二氧杂环戊烯-5-磺酰胺
概述
描述
1,3-Benzodioxole-5-sulfonamide is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a sulfonamide group attached to the benzodioxole ring
科学研究应用
1,3-Benzodioxole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 1,3-Benzodioxole-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
1,3-Benzodioxole-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The compound affects the folic acid metabolism cycle, a crucial biochemical pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 1,3-Benzodioxole-5-sulfonamide prevents the synthesis of folic acid, which is necessary for bacterial replication .
Pharmacokinetics
Most sulfonamides, a class of compounds to which 1,3-benzodioxole-5-sulfonamide belongs, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of 1,3-Benzodioxole-5-sulfonamide is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying, thereby controlling the infection .
Action Environment
The action, efficacy, and stability of 1,3-Benzodioxole-5-sulfonamide can be influenced by various environmental factors. It’s important to note that the antibacterial action of sulfonamides is inhibited by pus , indicating that the presence of certain substances in the environment can affect the efficacy of these compounds.
生化分析
Biochemical Properties
1,3-Benzodioxole-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclooxygenase (COX) and various proteases. The sulfonamide group of 1,3-Benzodioxole-5-sulfonamide forms hydrogen bonds with the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents .
Cellular Effects
1,3-Benzodioxole-5-sulfonamide has been shown to affect various cellular processes. It influences cell signaling pathways by inhibiting enzymes involved in the production of signaling molecules. For example, by inhibiting cyclooxygenase, 1,3-Benzodioxole-5-sulfonamide reduces the production of prostaglandins, which are involved in inflammation and pain signaling. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1,3-Benzodioxole-5-sulfonamide involves its binding to the active sites of target enzymes. The sulfonamide group interacts with key amino acid residues, forming stable complexes that inhibit enzyme activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and altered metabolic pathways. The binding interactions of 1,3-Benzodioxole-5-sulfonamide with enzymes are often studied using molecular docking and crystallography techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodioxole-5-sulfonamide can change over time. The compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Studies have shown that 1,3-Benzodioxole-5-sulfonamide can maintain its inhibitory effects on enzymes for several hours, but long-term exposure may lead to reduced efficacy. This temporal aspect is important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 1,3-Benzodioxole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, 1,3-Benzodioxole-5-sulfonamide can exhibit toxic effects, such as liver damage and gastrointestinal disturbances. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
1,3-Benzodioxole-5-sulfonamide is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidize the benzodioxole ring, followed by conjugation reactions that increase its solubility for excretion. The metabolic pathways of 1,3-Benzodioxole-5-sulfonamide are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 1,3-Benzodioxole-5-sulfonamide is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 1,3-Benzodioxole-5-sulfonamide is influenced by its chemical properties, such as solubility and molecular size, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 1,3-Benzodioxole-5-sulfonamide is determined by its interactions with cellular compartments and organelles. The compound can be found in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals play a role in directing 1,3-Benzodioxole-5-sulfonamide to specific subcellular locations, influencing its function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-sulfonamide can be synthesized through several synthetic routes. One common method involves the sulfonation of 1,3-benzodioxole followed by the introduction of the sulfonamide group. The reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of 1,3-benzodioxole-5-sulfonamide can be achieved through continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1,3-Benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, can occur at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or acylated derivatives.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the sulfonamide group.
1,3-Benzodioxole-5-carboxamide: Similar structure with a carboxamide group instead of a sulfonamide group.
1,3-Benzodioxole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
1,3-Benzodioxole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its solubility in aqueous environments, making it more versatile for various applications .
属性
IUPAC Name |
1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967248 | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-49-2 | |
| Record name | 3,4-Methylenedioxyphenylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

